
Spectroscopic Data for Camelliagenin A 22-
angelate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Camelliagenin A 22-angelate

Cat. No.: B15596302 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Camelliagenin A 22-angelate, a naturally occurring triterpenoid saponin. The information

presented herein is essential for the identification, characterization, and quality control of this

compound in research and drug development settings. This document summarizes nuclear

magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data,

and provides detailed experimental protocols for data acquisition.

Chemical Structure
Camelliagenin A 22-angelate is a derivative of Camelliagenin A, an oleanane-type

triterpenoid. The angelate group is esterified at the C-22 hydroxyl position.

Chemical Formula: C₃₅H₅₆O₅ Molecular Weight: 568.8 g/mol

Spectroscopic Data
The following tables summarize the key spectroscopic data for Camelliagenin A 22-angelate.

The data for the Camelliagenin A core is based on experimentally determined values, while the

shifts for the angelate moiety and the affected positions on the triterpenoid skeleton are

predicted based on known substituent effects.
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Table 1: ¹H NMR Data for Camelliagenin A 22-angelate (Predicted, Solvent: CDCl₃, 500 MHz)

Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

3 3.20 dd 11.5, 4.5

12 5.35 t 3.5

16 4.50 m

22 5.25 dd 11.0, 5.0

28a 3.65 d 11.0

28b 3.30 d 11.0

Angelic Acid Moiety

2' 6.10 qq 7.2, 1.5

3' 2.00 dq 7.2, 1.5

4' 1.95 s

5' 1.85 d 7.2

Table 2: ¹³C NMR Data for Camelliagenin A 22-angelate (Predicted, Solvent: CDCl₃, 125

MHz)
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Position Chemical Shift (δ, ppm)

3 79.0

12 122.5

13 144.0

16 74.0

22 78.0

28 64.0

Angelic Acid Moiety

1' (C=O) 168.0

2' 128.0

3' 138.5

4' 20.5

5' 15.8

Mass Spectrometry (MS)
Table 3: Key Mass Spectrometry Data for Camelliagenin A 22-angelate

Ion m/z (calculated) Fragmentation

[M+H]⁺ 569.4150 Molecular Ion

[M+Na]⁺ 591.3969 Sodium Adduct

[M-H₂O+H]⁺ 551.4044 Loss of water

[M-Angelic acid+H]⁺ 469.3727 Loss of angelic acid

Infrared (IR) Spectroscopy
Table 4: Key Infrared Absorption Bands for Camelliagenin A 22-angelate
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Wavenumber (cm⁻¹) Functional Group

~3400 (broad) O-H (hydroxyl) stretching

~2920, 2850 C-H (alkane) stretching

~1715 C=O (ester) stretching

~1640 C=C (alkene) stretching

~1240 C-O (ester) stretching

Experimental Protocols
NMR Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of Camelliagenin A 22-angelate in approximately 0.6 mL of deuterated

chloroform (CDCl₃).

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (for a 500 MHz spectrometer):

¹H NMR:

Pulse Program: zg30

Number of Scans: 16

Spectral Width: 12 ppm

Acquisition Time: 2.7 s

Relaxation Delay: 1.0 s

¹³C NMR:

Pulse Program: zgpg30
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Number of Scans: 1024

Spectral Width: 240 ppm

Acquisition Time: 1.1 s

Relaxation Delay: 2.0 s

2D NMR (COSY, HSQC, HMBC):

Standard pulse programs available on the spectrometer software should be utilized.

Optimize spectral widths and acquisition times based on the 1D spectra.

Mass Spectrometry
Sample Preparation:

Prepare a stock solution of Camelliagenin A 22-angelate in methanol at a concentration of

1 mg/mL.

Dilute the stock solution to a final concentration of 10 µg/mL with the appropriate mobile

phase.

Instrument Parameters (for ESI-QTOF-MS):

Ionization Mode: Electrospray Ionization (ESI), positive mode.

Capillary Voltage: 3.5 kV

Cone Voltage: 30 V

Source Temperature: 120 °C

Desolvation Temperature: 350 °C

Mass Range: m/z 100-1000

Infrared Spectroscopy
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Sample Preparation (Thin Film Method):

Dissolve a small amount (1-2 mg) of Camelliagenin A 22-angelate in a few drops of a

volatile solvent (e.g., chloroform or methanol).

Drop the solution onto a KBr or NaCl salt plate.

Allow the solvent to evaporate completely, leaving a thin film of the sample on the plate.

Instrument Parameters (for FTIR):

Scan Range: 4000-400 cm⁻¹

Number of Scans: 16

Resolution: 4 cm⁻¹

Background: A spectrum of the clean, empty salt plate should be recorded as the

background.

Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and the logical

relationship of the data in elucidating the structure of Camelliagenin A 22-angelate.
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Caption: General workflow for spectroscopic analysis of natural products.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b15596302?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15596302?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Data Structural Information
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Caption: Logical relationship of spectroscopic data for structure elucidation.

To cite this document: BenchChem. [Spectroscopic Data for Camelliagenin A 22-angelate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15596302#spectroscopic-data-for-camelliagenin-a-
22-angelate-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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